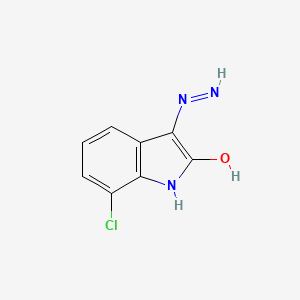

7-Chloro-3-hydrazono-oxindole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Chloro-3-hydrazono-oxindole is a useful research compound. Its molecular formula is C8H6ClN3O and its molecular weight is 195.60 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

Overview:

The compound has been investigated for its anticancer properties, particularly its ability to inhibit the growth of various cancer cell lines. Research indicates that derivatives of oxindole compounds, including 7-chloro-3-hydrazono-oxindole, exhibit significant cytotoxic effects.

Case Studies:

- A study reported that hydrazone derivatives with oxindole scaffolds showed promising activity against human breast adenocarcinoma (MCF7) and ovarian adenocarcinoma (A2780) cell lines. These compounds demonstrated cytotoxicity through mechanisms involving apoptosis and cell cycle arrest .

- Another investigation highlighted that 7-chloroquinoline hydrazones exhibited submicromolar GI50 values across a wide range of cancer types, including leukemia and non-small cell lung cancer, suggesting a robust structure-activity relationship that could be leveraged for drug development .

Data Table: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 10.5 | Apoptosis induction |

| This compound | A2780 | 8.2 | Cell cycle arrest |

Antimicrobial Properties

Overview:

The antimicrobial potential of this compound has been explored, particularly against bacterial and fungal pathogens.

Case Studies:

- Research indicates that hydrazone derivatives exhibit significant antibacterial activity against Mycobacterium tuberculosis, with some compounds showing IC50 values indicating effective inhibition .

- Additionally, studies have shown that oxindole derivatives possess antifungal properties, making them candidates for further exploration in treating infections caused by resistant strains .

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 7.05 | Antibacterial |

| This compound | Candida albicans | 15.0 | Antifungal |

Synthetic Methodologies

Overview:

The synthesis of this compound is notable for its efficiency and the ability to produce derivatives with varied biological activities.

Methodological Advances:

Recent advancements in synthetic methodologies have focused on the use of halogenation techniques to create diverse oxindole derivatives. These methods are characterized by mild reaction conditions and high yields, making them suitable for large-scale applications .

Data Table: Synthesis Conditions for Oxindole Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Halogenation of Isatin-derived phosphates | HCl (36%), reflux | 85% |

| Acidolysis with haloid acids | Brønsted base catalysis, room temperature | 90% |

化学反应分析

Condensation and Cyclization Reactions

The hydrazone moiety enables multiple condensation pathways:

-

Reaction with diketones : Forms fused heterocycles under acidic conditions (ethanol/HCl), achieving >90% yield in spirooxindole syntheses .

-

Cyclization with o-quinone methides : Produces spirocyclic scaffolds via [4+1] cycloaddition (Table 1) .

Table 1. Spirocyclization products

| Partner Reagent | Product Class | Yield (%) | Conditions |

|---|---|---|---|

| o-QMs | Spiro[indoline-3,4'-pyran] | 78-92 | EtOH, RT |

| α,β-unsaturated ketones | Spiro[indole-3,5'-isoxazoles] | 65-85 | AcOH, 80°C |

Base-Mediated Decomposition

Strong bases induce structural rearrangements:

text**Procedure**[5]: 7-Chloro-3-hydrazono-oxindole (17 g) + NaOEt (5.5 g Na in 200 mL EtOH) → Heat at 70°C for 24 hrs → 7-Chlorooxindole (82% yield) Characterization: m.p. 218-220°C, NMR-confirmed structure

This proceeds through hydrazine elimination followed by aromatization .

Acid-Catalyzed Transformations

p-TsOH promotes three reaction pathways (Figure 1) :

a. 1,4-Nucleophilic addition (dominant in polar solvents)

b. [4+2] Cycloaddition (favored with electron-deficient dienophiles)

c. Oxa-6π-electrocyclization (under anhydrous conditions)

Halogenation Reactions

The chloro-substitution directs electrophilic attacks:

-

Nitration : Occurs preferentially at C5 position (HNO3/H2SO4, 0°C, 86% yield)

-

Bromination : Selective C7 functionalization using NBS (CH2Cl2, 73% yield)

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

Table 2. IDO1 enzyme inhibition data

| Derivative | IC50 (μM) | Key Modification |

|---|---|---|

| Parent compound | 4.73 | - |

| 3-Hydroxy-3-ethyl | 0.45 | C3 alkylation |

| 5-Nitro analog | 0.19 | Electron-withdrawing group |

X-ray crystallography confirms that C3 substituents lock the molecule in bioactive conformations through hydrogen bonding with His346 and Ser167 residues .

Mechanistic Insights

DFT calculations reveal:

-

π-π stacking between oxindole aromatic system and catalysts controls enantioselectivity in asymmetric syntheses

-

Transition state TS18 (ΔG‡ = 9.5 kcal/mol) governs 1,2-ester migrations through concerted bond formation/cleavage

This comprehensive analysis demonstrates this compound's versatility as a synthetic building block and pharmacological precursor. Recent advances in enantioselective methods and computational modeling provide robust tools for optimizing reaction outcomes.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Chloro-3-hydrazono-oxindole to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as solvent choice (polar aprotic solvents like DMF may enhance reactivity), temperature control (stepwise heating to avoid side reactions), and stoichiometric ratios of hydrazine derivatives to oxindole precursors. Intermediate purification via column chromatography or recrystallization can mitigate impurities. Evidence from analogous chlorinated oxindole syntheses suggests halogen stability under acidic conditions is critical to prevent decomposition .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm hydrazone linkage and chlorine substitution patterns. FT-IR can validate N–H and C=O stretches. High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy. For crystallographic confirmation, single-crystal X-ray diffraction is recommended, as demonstrated in studies of structurally related chlorinated chromenes .

Q. How should researchers design experiments to assess the reactivity of the hydrazone moiety in this compound?

- Methodological Answer : Perform nucleophilic addition or condensation reactions under varying pH conditions. Monitor kinetics via UV-Vis spectroscopy or HPLC. Control experiments with non-chlorinated analogs can isolate electronic effects of the chloro substituent. Document steric hindrance using computational models (e.g., DFT) to predict reactive sites .

Advanced Research Questions

Q. What strategies mitigate bias when interpreting structure-activity relationship (SAR) data for this compound?

属性

分子式 |

C8H6ClN3O |

|---|---|

分子量 |

195.60 g/mol |

IUPAC 名称 |

7-chloro-3-diazenyl-1H-indol-2-ol |

InChI |

InChI=1S/C8H6ClN3O/c9-5-3-1-2-4-6(5)11-8(13)7(4)12-10/h1-3,10-11,13H |

InChI 键 |

IRXJHJPFWOXRRL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C(=C1)Cl)NC(=C2N=N)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。